1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one
Description
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one is a chlorinated hydroxyacetophenone derivative characterized by a phenyl ring substituted with three chlorine atoms at positions 2, 3, and 5, and a hydroxyl group at position 6. The acetyl group at position 1 contributes to its ketonic reactivity. This compound’s structural features, particularly the electron-withdrawing chlorine substituents, influence its physicochemical properties, including acidity, solubility, and stability.
Properties
Molecular Formula |
C8H5Cl3O2 |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
1-(2,3,5-trichloro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O2/c1-3(12)6-7(11)4(9)2-5(10)8(6)13/h2,13H,1H3 |
InChI Key |
WUFXNJJZTWDDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one typically involves the chlorination of a hydroxyphenyl ethanone precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve bulk synthesis using similar chlorination techniques, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinone, while reduction of the ethanone group yields an alcohol derivative .
Scientific Research Applications
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research on this compound includes its potential use as an antimicrobial agent and its role in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and chlorine groups enable it to form hydrogen bonds and halogen bonds with target molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Substituent Analysis
- Target Compound : 2,3,5-Trichloro-6-hydroxyphenyl group.
- 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (): Single chlorine (position 2), hydroxyl (position 6), and methoxy (position 4).
- 1-(2,4-Dihydroxy-6-methoxy-3-glucoside)ethanone (): Dihydroxy (positions 2,4), methoxy (position 6), and a glucoside moiety (position 3).
Key differences:
- Chlorination degree: The target compound’s trichloro substitution enhances electron-withdrawing effects, increasing hydroxyl group acidity compared to mono-chlorinated analogs .
- Polar vs. non-polar groups: The glucoside in introduces hydrophilicity, contrasting with the target compound’s lipophilic trichloro motif .
Physical Properties
Research Findings and Implications
- Stability vs. Solubility Trade-off : The target compound’s trichloro substitution improves thermal and oxidative stability but reduces aqueous solubility, necessitating solvent optimization for industrial use .
- Acidity Modulation: The hydroxyl group in the target compound is more acidic (pKa ~8–9 estimated) than mono-chlorinated analogs (pKa ~9–10) due to enhanced electron withdrawal .
Biological Activity
1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one, commonly referred to by its chemical formula CHClO, is a chlorinated phenolic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data tables.
Chemical Structure
The compound features a trichlorophenol moiety which is significant for its biological activity. The structural formula can be represented as:
Antimicrobial Activity
Research has shown that chlorinated phenolic compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Chlorinated Phenolic Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one | S. aureus | 32 µg/mL |
| E. coli | 16 µg/mL | |
| Triclosan | S. aureus | 4 µg/mL |
| E. coli | 8 µg/mL |
This table illustrates the comparative MIC values of 1-(2,3,5-trichloro-6-hydroxyphenyl)ethan-1-one against common pathogens.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. Similar phenolic compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The inhibition of COX enzymes can lead to reduced inflammation and pain.
Case Study: Inhibition of COX Enzymes
A recent study demonstrated that derivatives of chlorinated phenols effectively inhibited COX-2 activity in vitro. The results indicated that 1-(2,3,5-trichloro-6-hydroxyphenyl)ethan-1-one could potentially serve as an anti-inflammatory agent by modulating inflammatory pathways.
Cytotoxic Activity
Cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. Research indicates that chlorinated phenolic compounds can induce apoptosis in various cancer cells .
Table 2: Cytotoxicity of 1-(2,3,5-Trichloro-6-hydroxyphenyl)ethan-1-one
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
These findings suggest that the compound exhibits significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.
The mechanisms underlying the biological activities of 1-(2,3,5-trichloro-6-hydroxyphenyl)ethan-1-one include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Suppresses key enzymes involved in inflammation and microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
